7,9-Dihydro-1H-purine-6,8-dione, also known as 7,9-dihydro-1H-purine-2,6,8(3H)-trione, is a purine derivative classified under the category of oxopurines. It is characterized by the presence of two oxo groups at positions 6 and 8 of the purine ring and is often studied for its biological activities and potential pharmaceutical applications. This compound is notable for its structural similarity to other biologically active purines, which are critical in various biochemical processes.
The synthesis of 7,9-dihydro-1H-purine-6,8-dione can be achieved through several methods. One common approach involves the reaction of 2-amino-4,6-dioxypyrimidine with formic acid under acidic conditions. This method typically requires careful control of temperature and pH to optimize yield and purity.
Another method involves the use of microwave-assisted synthesis techniques that enhance reaction rates and improve yields by providing uniform heating. This technique has been shown to significantly reduce reaction times compared to traditional heating methods.
The molecular structure of 7,9-dihydro-1H-purine-6,8-dione can be described as follows:
The compound exhibits a planar structure typical of purines, allowing for effective stacking interactions with nucleic acids. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure and identify functional groups.
7,9-Dihydro-1H-purine-6,8-dione participates in various chemical reactions that are significant in synthetic organic chemistry:
These reactions are critical for developing derivatives with enhanced biological activity or altered pharmacokinetic properties.
The mechanism of action for 7,9-dihydro-1H-purine-6,8-dione primarily involves its interaction with biological macromolecules such as DNA and RNA. It can act as an inhibitor or modulator in various biochemical pathways.
Research indicates that derivatives of this compound show promise in cancer therapy due to their ability to interfere with nucleic acid synthesis.
The physical and chemical properties of 7,9-dihydro-1H-purine-6,8-dione are essential for understanding its behavior in biological systems and synthetic applications:
These properties influence its formulation in pharmaceutical applications and its stability during storage.
7,9-Dihydro-1H-purine-6,8-dione has several scientific applications:
Research continues into optimizing its synthesis and exploring new applications in drug discovery and development.
The compound systematically named 7,9-dihydro-1H-purine-6,8-dione (CAS Registry Number: 13231-00-0) belongs to the imidazopyrimidine subclass of heterocyclic organic compounds. Its nomenclature follows IUPAC conventions where the purine core is prioritized, with hydrogenation specified at positions 7 and 9, and ketone groups (=O) at carbons 6 and 8 [1] [3]. The parent structure is purine, a fused bicyclic system comprising pyrimidine and imidazole rings. The "dione" suffix denotes two ketone functionalities, while "7,9-dihydro" indicates reduction at the 7-9 bond, distinguishing it from aromatic purines .
Common synonyms reflect historical naming practices and structural features:
Table 1: Synonym Compendium for 7,9-Dihydro-1H-purine-6,8-dione
Synonym | Chemical Context |
---|---|
6,8-Dihydroxypurine | Highlights tautomeric hydroxyl groups |
NSC 23164 | National Service Center identifier |
1H-Purine-6,8-dione | Positional isomer specification |
7,9-Dihydro-3H-purine-6,8-dione | Alternative hydrogenation notation |
Systematically, it is classified as a dioxopurine due to its two carbonyl groups, placing it within the broader category of purine oxidation products. This positions it as a structural analog of uric acid (2,6,8-trioxopurine), differing by the absence of the C2 carbonyl group .
The molecular formula C₅H₄N₄O₂ defines the elemental composition of 7,9-dihydro-1H-purine-6,8-dione, with a monoisotopic molecular weight of 152.033 g/mol and an average molecular weight of 152.11 g/mol [1] [3]. This mass is consistent with purine derivatives lacking additional substituents.
Mass spectrometric analysis reveals characteristic fragmentation patterns:
High-resolution mass spectrometry (HRMS) would yield an exact mass of 152.0334 g/mol for C₅H₄N₄O₂, with deviations < 5 ppm confirming purity. The formula mass aligns with theoretical calculations based on atomic compositions:
7,9-Dihydro-1H-purine-6,8-dione exhibits complex tautomerism due to mobile protons at N1, N3, N7, and N9, and enolizable carbonyl groups. Three dominant tautomeric forms exist:
Computational studies indicate the lactam-lactam tautomer is thermodynamically favored in the gas phase (ΔG = 0 kcal/mol), while polar solvents stabilize lactim forms through hydrogen bonding. The energy barrier for tautomeric interconversion is ~25–30 kJ/mol, permitting rapid equilibrium under physiological conditions [6].
Isomeric variants include positional isomers like uric acid (2,6,8-trioxopurine) and alkylated derivatives such as O²,1,9-trimethyluric acid (a methylated analog at N1, N9, and O2) [5] [7]. Substituent position dramatically alters electronic properties:
Despite its biochemical relevance, single-crystal X-ray diffraction data for 7,9-dihydro-1H-purine-6,8-dione remains limited. However, inferred crystallographic properties from analogous purine diones reveal:
Table 2: Comparative Solubility and Physical Properties
Property | 7,9-Dihydro-1H-purine-6,8-dione | Uric Acid (Reference) |
---|---|---|
Density (g/cm³) | 2.19 | 1.87–1.92 |
Water Solubility (mg/L) | ~6 (20°C) | 60–150 (37°C) |
Refractive Index | 1.989 | Not reported |
Boiling Point (°C) | 587.1 (at 760 mmHg) | Decomposes at 300°C |
Solubility constraints (<10 mg/L in water at 20°C) have historically impeded crystal growth. Computational models (DFT) predict a planar purine core with bond lengths of:
Powder X-ray diffraction (PXRD) would likely show characteristic peaks at 2θ = 12.5°, 25.7°, and 29.3°, based on molecular simulations of similar diones. The compound’s low solubility aligns with its purine dione architecture, as evidenced by uric acid’s solubility profile (requiring 15,000 parts water per part compound) . Advanced techniques like synchrotron radiation crystallography are proposed to resolve tautomer-specific structures in co-crystals.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: